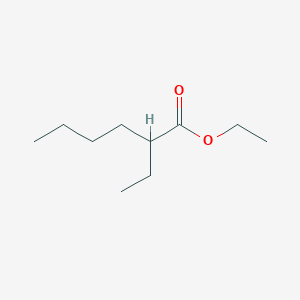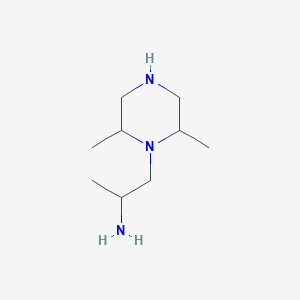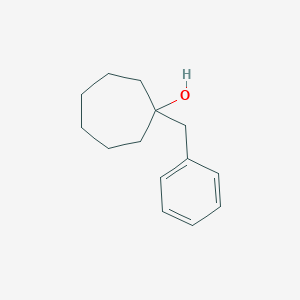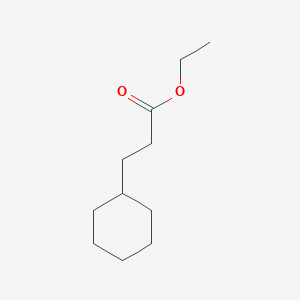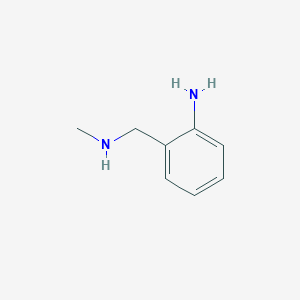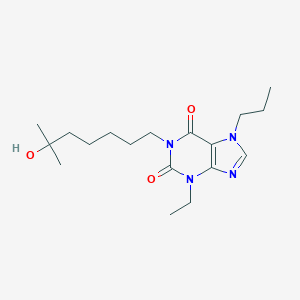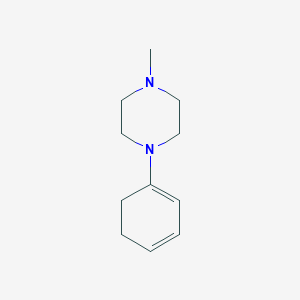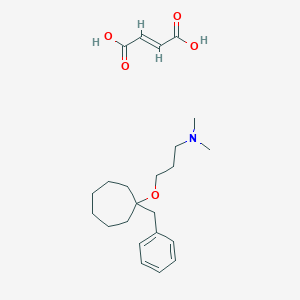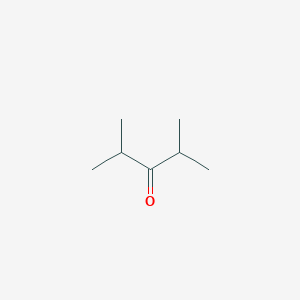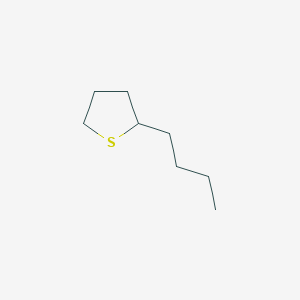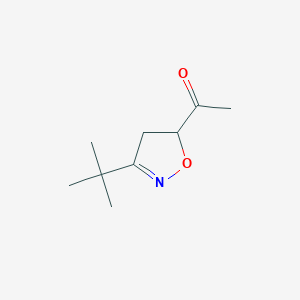
1-(3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)ethanone is a chemical compound with the molecular formula C11H17NO2 This compound is characterized by the presence of an ethanone group attached to a 4,5-dihydro-5-isoxazolyl ring, which is further substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)ethanone typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydroxylamine and α,β-unsaturated carbonyl compounds.
Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Substitution with tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
1-(3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce physiological effects.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]
- Ethanone, 1-(1,3-dimethyl-3-cyclohexen-1-yl)
- Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitrophenyl]
Uniqueness
1-(3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)ethanone is unique due to its specific isoxazole ring structure and the presence of a tert-butyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
138587-59-4 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C9H15NO2/c1-6(11)7-5-8(10-12-7)9(2,3)4/h7H,5H2,1-4H3 |
InChI Key |
GEASPBICKINHKB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(=NO1)C(C)(C)C |
Canonical SMILES |
CC(=O)C1CC(=NO1)C(C)(C)C |
Synonyms |
Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


